Alizarin Blue S

CAS No.:

Cat. No.: VC16543667

Molecular Formula: C17H11NNa2O10S2-2

Molecular Weight: 499.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H11NNa2O10S2-2 |

|---|---|

| Molecular Weight | 499.4 g/mol |

| IUPAC Name | disodium;5,6-dihydroxy-3,4-dihydronaphtho[2,3-f]isoquinoline-7,12-dione;disulfite |

| Standard InChI | InChI=1S/C17H11NO4.2Na.2H2O3S/c19-14-9-3-1-2-4-10(9)15(20)13-12(14)8-5-6-18-7-11(8)16(21)17(13)22;;;2*1-4(2)3/h1-6,18,21-22H,7H2;;;2*(H2,1,2,3)/q;2*+1;;/p-4 |

| Standard InChI Key | HKIKRHWMSGKSAN-UHFFFAOYSA-J |

| Canonical SMILES | C1C2=C(C=CN1)C3=C(C(=C2O)O)C(=O)C4=CC=CC=C4C3=O.[O-]S(=O)[O-].[O-]S(=O)[O-].[Na+].[Na+] |

Introduction

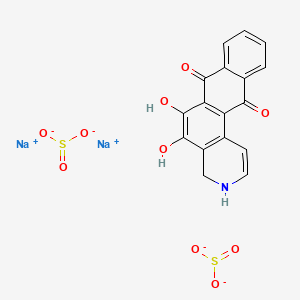

Chemical Structure and Molecular Identity

The molecular structure of Alizarin Blue S comprises a naphthoquinoline core substituted with hydroxyl and sulfonic acid groups (Figure 1). The sulfonic acid groups () enhance hydrophilicity, enabling dissolution in aqueous solutions—a critical feature for dyeing processes.

Table 1: Molecular identity of Alizarin Blue S

| Property | Value |

|---|---|

| CAS Number | 66675-89-6 |

| Molecular Formula | |

| Molecular Weight | 501.4 g/mol |

| Colour Index Name | Mordant Blue 27 (CI 67415) |

| MDL Number | MFCD00190655 |

The sodium counterions neutralize the sulfonate groups, ensuring solubility in polar solvents like water and ethanol .

Synthesis and Production Methods

Alizarin Blue S is synthesized through a multi-step sulfonation process:

-

Condensation: Glycerol and 3-amino-1,2-dihydroxyanthracene-9,10-dione are heated in concentrated sulfuric acid, facilitating cyclization to form the quinoline backbone .

-

Sulfonation: The intermediate product is treated with sodium bisulfite (), introducing sulfonic acid groups at the 7 and 12 positions .

-

Purification: The crude product is precipitated via acidification, washed to remove residual reagents, and crystallized to yield the final sodium salt .

This method emphasizes cost-effectiveness and scalability, though optimization of reaction conditions (e.g., temperature, stoichiometry) remains critical for maximizing yield .

Physical and Chemical Properties

Alizarin Blue S exhibits distinct solubility and reactivity profiles:

-

Solubility: Freely soluble in water (up to 50 g/L at 25°C) and ethanol, but insoluble in non-polar solvents like benzene .

-

Chromogenic Behavior:

Table 2: Thermal and spectral properties

| Property | Value |

|---|---|

| Melting Point | Not reported |

| UV-Vis | 580–600 nm (aqueous) |

Applications in Textile Dyeing

As a mordant dye, Alizarin Blue S forms chelates with metal ions (e.g., , ) on fiber surfaces, ensuring color fastness. Key applications include:

-

Wool and Silk Dyeing: Pre-treatment with metal salts (e.g., alum) enhances dye uptake, producing navy-blue hues resistant to fading .

-

Leather Staining: Utilized in combination with tannins to achieve uniform coloration .

Fastness and Durability Characteristics

Industrial adoption of Alizarin Blue S hinges on its resistance to environmental stressors:

Table 3: Fastness properties (ISO standards)

| Test | Rating (1–5) |

|---|---|

| Light Fastness | 5–6 |

| Wash Fastness | 4–5 |

| Perspiration (Acid) | 4 |

| Perspiration (Alkali) | 4 |

| Rubbing (Dry) | 4 |

These ratings underscore its suitability for high-durability textiles, though prolonged UV exposure may cause gradual fading .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume